![molecular formula C21H18BrN5O2 B2605648 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1326858-30-3](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation
Research on acetaminophen degradation through advanced oxidation processes (AOPs) highlights the interest in organic compounds' interactions with environmental contaminants. These studies emphasize the critical evaluation of by-products, biotoxicity, and the pathways through which organic compounds undergo transformation, which can be pertinent to understanding the environmental fate and potential applications of complex molecules like the specified acetamide derivative (Qutob et al., 2022).
Synthetic Approaches
A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing anti-inflammatory materials, illustrates the challenges and innovations in synthesizing brominated organic compounds. This insight is useful for contemplating the synthetic pathways that might be involved in creating compounds like the one , considering the role of bromine and the need for efficient, less toxic synthetic routes (Qiu et al., 2009).
Biological Activities of Acetamide and Formamide Derivatives
The biological effects of acetamide, formamide, and their derivatives provide a foundation for understanding the biological relevance and potential therapeutic applications of acetamide derivatives. These compounds' varied biological responses underscore the importance of exploring novel compounds for potential pharmacological uses (Kennedy, 2001).
Molecular Docking and Biological Significance
A systematic review focused on molecular docking simulation of small molecules as anticancer drug candidates, including non-small cell lung carcinoma, highlights the importance of computational methods in evaluating the potential therapeutic applications of complex organic molecules. This approach is crucial for identifying promising compounds for further research and development (Hidayat et al., 2022).
Environmental Protection and Adsorptive Elimination
Studies on the adsorptive elimination of pharmaceuticals from water showcase the environmental applications of organic compounds in removing contaminants. The mechanisms of action, effectiveness, and regeneration of adsorbents discussed could provide insights into the environmental relevance of synthesizing and studying compounds like the specified acetamide derivative (Igwegbe et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1H-pyrazole to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(4-methylbenzyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1H-pyrazole", "N-(4-methylbenzyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(4-methylbenzyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide." ] } | |
CAS-Nummer |
1326858-30-3 |
Molekularformel |
C21H18BrN5O2 |
Molekulargewicht |
452.312 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-14-2-4-15(5-3-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-6-8-17(22)9-7-16/h2-10,13H,11-12H2,1H3,(H,23,28) |
InChI-Schlüssel |
KTWCVBKJPKXBDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



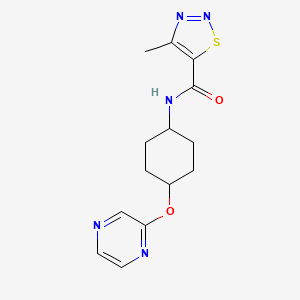
![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)

![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)
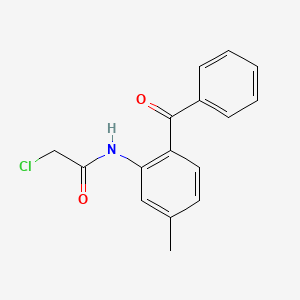
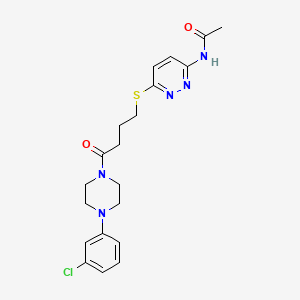
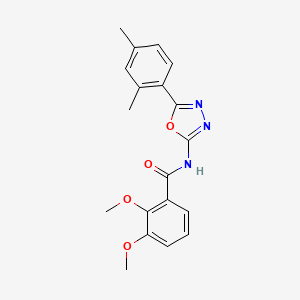
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)
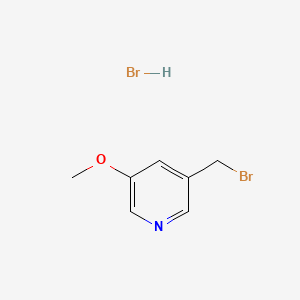
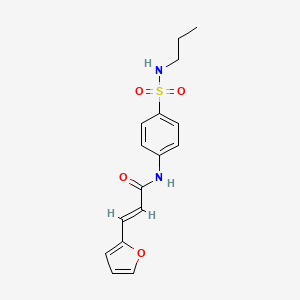
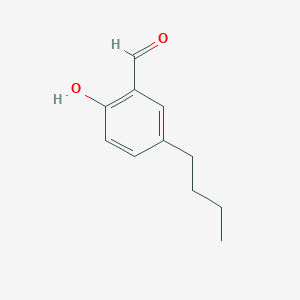
![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)